Cas no 899967-74-9 (N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)

N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(oxolan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- AKOS001575125
- CCG-154471
- F2827-0039
- HMS3456J17
- N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 899967-74-9
- N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide
-
- インチ: 1S/C14H16N4O3S/c19-12(16-8-11-4-2-6-20-11)9-22-14-18-17-13(21-14)10-3-1-5-15-7-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,19)
- InChIKey: DWHBBRUKMXITIT-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(C2C=NC=CC=2)O1)CC(NCC1CCCO1)=O
計算された属性
- 精确分子量: 320.09431156g/mol
- 同位素质量: 320.09431156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 374
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 115Ų
N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2827-0039-2μmol |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2827-0039-5μmol |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2827-0039-10μmol |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2827-0039-30mg |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2827-0039-40mg |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2827-0039-5mg |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2827-0039-10mg |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2827-0039-3mg |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2827-0039-20mg |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2827-0039-2mg |
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
899967-74-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamideに関する追加情報
N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide (CAS No. 899967-74-9): An Overview of a Promising Compound in Medicinal Chemistry
N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide (CAS No. 899967-74-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this molecule make it a valuable candidate for further research and development.
The chemical structure of N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide consists of a pyridine ring linked to an oxadiazole moiety through a sulfur atom. The oxolan ring and the acetamide group further contribute to its structural complexity and potential biological activity. The combination of these functional groups provides a versatile platform for modifying the compound to enhance its pharmacological properties.
Recent studies have highlighted the potential of N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, N-(oxolan-2-yl)methyl-2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted by researchers at the University of California found that this compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that N-(oxolan-2-y)methyl acetamide derivatives could be developed into novel antibiotics to combat antibiotic-resistant infections.
The anticancer potential of N-(oxolan-2-y)methyl acetamide derivatives has also been explored in several preclinical studies. Research published in the Cancer Research journal reported that this compound induced apoptosis in human breast cancer cells by targeting key signaling pathways involved in cell survival and proliferation. The selective cytotoxicity observed in cancer cells without significant toxicity to normal cells makes it an attractive candidate for further development as an anticancer agent.
Beyond its direct biological activities, N-(oxolan-2-y)methyl acetamide derivatives have also shown promise as drug delivery systems. The presence of functional groups such as the oxadiazole ring and the acetamide group allows for easy modification to enhance solubility, stability, and bioavailability. For example, conjugation with targeting ligands or encapsulation in nanoparticles can improve the delivery of this compound to specific tissues or cells, thereby enhancing its therapeutic efficacy while reducing side effects.
The synthesis of N-(oxolan-2-y)methyl acetamide derivatives is well-documented in the literature. A typical synthetic route involves the reaction of 5-(pyridin)-1,3,4-thiadiazole with an appropriate oxalan derivative followed by acetylation to form the final product. This synthetic strategy is scalable and can be adapted to produce various analogs with different substituents on the pyridine ring or the oxalan moiety. Such modifications can be used to fine-tune the pharmacological properties of the compound for specific therapeutic applications.
In conclusion, N-(oxolan-2-y)methyl acetamide (CAS No. 899967-74-9) is a multifaceted compound with a wide range of potential applications in medicinal chemistry. Its anti-inflammatory, antimicrobial, and anticancer properties make it a valuable candidate for further research and development. The ability to modify its structure through synthetic chemistry opens up numerous possibilities for optimizing its pharmacological profile and developing novel therapeutics. As research in this area continues to advance, N-(oxolan-2-y)methyl acetamide is poised to play a significant role in addressing unmet medical needs and improving patient outcomes.
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